
2,6-Dichloro-4-nitroaniline
Overview
Description
2,6-Dichloro-4-nitroaniline (DCN) is a chlorinated nitroaromatic compound with the molecular formula C₆H₃Cl₂N₂O₂. It is widely used as:
- Agricultural fungicide: Effective against post-harvest pathogens like Rhizopus stolonifer and Monilinia fructicola in fruits and vegetables .
- Dye intermediate: A key component in disperse azo dyes for textiles, though its reduction product, 2,6-dichloro-1,4-benzenediamine, is mutagenic .
- Analytical chemistry: Detected via luminescent sensors (LOD: 0.95–2.81 μM) and colorimetric methods based on reduction to a blue indamine dye .
DCN exhibits nonlinear optical (NLO) properties due to intramolecular charge transfer between nitro (-NO₂) and amino (-NH₂) groups, making it valuable in material science .
Preparation Methods
2,6-Dichloro-4-nitroaniline is typically synthesized through the chlorination of benzoic acid. The process involves the reaction of benzoic acid with phosphorus trichloride to form benzoyl chloride, which then reacts with ammonium hypochlorite to produce dichloran . The industrial production of dichloran follows similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
2,6-Dichloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of dichloran typically involves the conversion of the nitro group to an amino group.
Substitution: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Agricultural Applications
DCNA has been recognized for its efficacy as a fungicide against various pathogens affecting crops. It is particularly effective against soil-borne pathogens, foliar diseases, and fruit pathogens. Research indicates that DCNA can significantly enhance crop protection in ornamental and agricultural settings .
Case Study: Efficacy Against Pathogens
A study demonstrated that DCNA exhibited strong antifungal activity against specific pathogens in peach wine fermentation, suggesting its potential utility in agricultural practices to manage crop diseases effectively .
Dye Manufacturing
DCNA serves as a crucial intermediate in the production of azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The ability to synthesize high-purity DCNA makes it an ideal precursor for various dye formulations .
Application | Description |
---|---|
Dyes | Used as an intermediate for azo dyes in textile manufacturing. |
Specialty Chemicals | Serves as a building block for various specialty chemicals used in different industries. |
Pharmaceutical Research
In pharmaceutical research, DCNA is studied for its metabolic pathways and potential therapeutic applications. Investigations into its metabolism have revealed that it can induce its own metabolism in rat hepatic microsomes, leading to the formation of novel metabolites such as 3,5-dichloro-p-aminophenol. This metabolic behavior indicates potential implications for drug development and toxicity studies .
Case Study: Metabolic Studies
Research focusing on the metabolism of DCNA highlighted its conversion into denitrosated products, which could have implications for understanding drug interactions and toxicity mechanisms in humans .
Environmental Impact Studies
Given the environmental concerns associated with chemical waste from synthesis processes, studies have also focused on optimizing the production of DCNA to minimize aqueous effluent generation. New methods aim to recycle reaction media effectively while reducing harmful byproducts .
Mechanism of Action
2,6-Dichloro-4-nitroaniline exerts its effects by chemically combining with biological amines and thiols, leading to a reduction in fungal growth rates or interference with sporulation . This fungistatic activity makes it effective against a variety of fungal species, including Botrytis, Monilinia, Rhizopus, Sclerotinia, and Sclerotium .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key Differences :
- Substituent Position: DCN’s symmetrical 2,6-Cl substitution enhances steric stability and fungicidal activity compared to monosubstituted analogs like 2-chloro-4-nitroaniline .
- Nitro Groups : 4-Chloro-2,6-dinitroaniline’s additional nitro group increases reactivity but also toxicity, limiting its agricultural use .
Functional Analogs in Agriculture
Advantages of DCN :
- Thermostability : Effective in heated dips (51.5°C) for stone fruits, unlike heat-labile alternatives .
- Low Residue Tolerance : Approved at 10 ppm in the U.S. for sweet potatoes, reflecting regulated safety thresholds .
Dye Industry Analogs
Critical Insight : DCN’s halogenation improves dye fastness but complicates biodegradation, leading to environmental accumulation .
Detection Techniques
Toxicity and Regulatory Status
- DCN: Classified as Carc. 2 H351 (suspected carcinogen) due to its reduction products .
- Regulatory Trends : DCN’s agricultural use persists in the U.S. but faces restrictions in Europe due to textile-linked hazards .
Biological Activity
2,6-Dichloro-4-nitroaniline (DCNA) is an organic compound belonging to the nitroaniline family, characterized by its unique chlorination pattern and nitro substitution. This compound has garnered attention for its diverse biological activities and potential applications in various fields including agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of DCNA, supported by data tables, case studies, and detailed research findings.
DCNA has the chemical formula C₆H₄Cl₂N₂O₂ and is primarily synthesized through chlorination reactions involving 4-nitroaniline. Common methods include using chlorine gas in the presence of acetic acid or hydrochloric acid, yielding high purity and yield . The synthesis process can be summarized as follows:
Compound | Structure | Unique Features |
---|---|---|
4-Nitroaniline | C₆H₆N₂O₂ | Precursor to many dyes; lacks chlorine substituents |
3-Chloro-4-nitroaniline | C₆H₄ClN₂O₂ | Chlorine at position 3; different biological activity |
2-Amino-5-chlorobenzenesulfonic acid | C₆H₈ClN₂O₃S | Sulfonic acid group; used in dye manufacturing |
Dichlorophenol | C₆H₄Cl₂O | Used as disinfectant; lacks amino group |
The specific chlorination pattern of DCNA influences its chemical reactivity and biological activity compared to similar compounds.
Toxicological Studies
Research indicates that DCNA exhibits significant toxicity in various biological systems. A notable study conducted by the National Institute for Occupational Safety and Health (NIOSH) reported that DCNA exposure led to increased organ weights and histopathological changes in the liver of test subjects . The key findings from this study include:
- Critical Effects : Decreased hemoglobin and hematocrit levels were observed at multiple time points during a 90-day feeding study in dogs.
- Point of Departure (POD) : The oral No Observed Adverse Effect Level (NOAEL) was determined to be 2.5 mg/kg-day.
- Histopathological Changes : Significant changes were noted in liver tissues, indicating potential hepatotoxicity.
Carcinogenic Potential
While some studies suggest that plant metabolites of DCNA may exhibit carcinogenic activity, there is insufficient evidence to classify DCNA itself as a carcinogen in mammals . However, further investigation is warranted to fully understand its long-term effects on human health.
Metabolic Pathways
DCNA undergoes metabolic transformation in biological systems, particularly in rat hepatic microsomes. Research has shown that it is metabolized to form unique denitrosated products such as 3,5-dichloro-p-aminophenol (DCAP), which may possess different biological activities compared to the parent compound . This self-induction of metabolism suggests a complex interaction between DCNA and liver enzymes.
Case Studies
- Inhalation Exposure Study : A study involving inhalation exposure to viable Aspergillus fumigatus spores demonstrated that DCNA could enhance immunological responses and histopathological changes in lung tissues of exposed mice. Notably, increased lung weights correlated with chronic inflammation and hyperplasia .
- Plant Residue Analysis : An analytical method developed for detecting DCNA residues in agricultural products highlighted its persistence in soil and plant tissues. This raises concerns regarding environmental contamination and food safety .
Q & A
Basic Research Questions
Q. What experimental factors critically influence the yield of 3,5-dichloroaniline synthesized from DCN via diazotization?
- Methodological Answer : Optimizing diazotization and deamination reactions requires precise control of sulfuric acid concentration (70–80% v/v), reaction temperature (0–5°C for diazotization; 40–50°C for deamination), and catalyst selection (e.g., NaNO₂). Under optimal conditions, yields can reach 79.6% .
- Key Parameters :
Factor | Optimal Range | Impact on Yield |
---|---|---|
H₂SO₄ concentration | 70–80% v/v | Ensures efficient protonation and nitro group stability |
Temperature | 0–5°C (diazotization) | Minimizes side reactions |
Catalyst (NaNO₂) | 1.1–1.3 molar equivalents | Balances reaction rate and byproduct formation |
Q. How can DCN be quantitatively detected in environmental or biological samples?
- Methodological Answer : Luminescent sensors, such as Cd(II)–Sm(III) nanoclusters or Zn-MOFs, enable rapid detection via triple-emissive quenching. Limits of detection (LODs) range from 0.95 μM (visible emission) to 2.81 μM (NIR emission) . For colorimetric analysis, DCN is reduced to 2,6-dichloro-p-phenylenediamine and oxidized to a blue indamine dye, with LODs <1 ppm in plant tissues .
Q. What solvent systems are suitable for dissolving DCN in non-aqueous media?
- Methodological Answer : DCN is insoluble in water (6 mg/L at 20°C) but dissolves in polar aprotic solvents (e.g., acetone, dioxane) and ionic liquids like [BMIm][NTf₂]. Solutions in ionic liquids (51.17–79.17 mM) are stable for acidity function studies .
Advanced Research Questions
Q. What molecular interactions enable DCN to act as a pH reporter in ionic liquid systems?
- Methodological Answer : DCN’s nitro group undergoes protonation-dependent electronic transitions in acidic ionic liquids. The Hammett acidity function (H₀) is quantified via UV-Vis spectroscopy, correlating with HNTf₂ concentration in [BMIm][NTf₂]. This system is used to study Brønsted acidity in non-aqueous environments .
Q. How does DCN contribute to dye synthesis, and what mechanistic steps are involved?
- Methodological Answer : DCN serves as a diazo component in azo dye production. Diazotization with N-(2-hydroxyethyl)-N-methylaniline forms a diazonium salt, which undergoes coupling to yield disperse dyes for polyesters. The reaction requires pH control (pH 4–6) and temperatures below 10°C to stabilize intermediates .
Q. What degradation pathways and toxic byproducts arise from DCN in environmental matrices?
- Methodological Answer : In textiles, DCN-containing dyes (e.g., Disperse Brown 22) degrade thermally (≥250°C) to release DCN and 4-nitroaniline. Microbial reduction in soil produces 2,6-dichloro-1,4-benzenediamine, a mutagenic derivative detected at 64 mg/kg in textile extracts .
Q. Why do MOF-based sensors exhibit selectivity for DCN over other pesticides?
- Methodological Answer : Zn-MOF-1’s selectivity stems from electron-deficient aromatic rings that preferentially bind DCN via π-π stacking and hydrogen bonding. Competitive assays show minimal interference from Fe³⁺ or Cr(VI) ions, with >90% recovery in spiked fruit extracts .
Q. Safety and Handling Guidelines
Properties
IUPAC Name |
2,6-dichloro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZHMJUSMUDOQ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2, Array | |
Record name | DICHLORAN | |
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DSSTOX Substance ID |
DTXSID2020426 | |
Record name | 1-Amino-2,6-dichloro-4-nitrobenzene | |
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Molecular Weight |
207.01 g/mol | |
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Physical Description |
Dichloran appears as yellow crystals or solid. Slight aniline odor. Used as a fungicide. Insoluble in water, but often formulated as a wettable powder (easily dispersed in water)., Yellow, odorless solid; [ICSC] Technical grade (>90% purity) is brownish yellow; [CHEMINFO], ODOURLESS YELLOW CRYSTALS. | |
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Boiling Point |
at 0.27kPa: 130 °C | |
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Solubility |
less than 0.1 mg/mL at 77 °F (NTP, 1992), In water, 6.3 mg/L at 20 °C, Soluble in ethanol and acid; slightly soluble in DMSO, All in g/L at 20 °C: 34 acetone; 4.6 benzene; 12 chloroform; 60 cyclohexane; 40 dioxane; 19 ethyl acetate, SLIGHTLY SOL IN NON-POLAR SOLVENTS, Solubility in water at 20 °C: none | |
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Record name | 2,6-DICHLORO-4-NITROANILINE | |
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Density |
0.28 (bulk) | |
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Vapor Pressure |
1.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000012 [mmHg], 0.16 mPa at 20 °C; 0.26 mPa /1.95X10-6 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: 0.00016 | |
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Color/Form |
Yellow needles from alcohol and acetic acid, Yellow crystals | |
CAS No. |
99-30-9 | |
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Melting Point |
374 to 378 °F (NTP, 1992), 195 °C | |
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Record name | DICLORAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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